N-(2-ethylphenyl)-2,3-dimethoxybenzamide is a synthetic compound that belongs to the class of substituted benzamides. Its molecular formula is . This compound has garnered attention for its potential applications in medicinal chemistry and biological research due to its unique structural properties and biological activities.
The compound can be synthesized via a reaction involving 2,3-dimethoxybenzoic acid and 2-ethylphenylamine, typically using coupling agents like dicyclohexylcarbodiimide and catalysts such as 4-dimethylaminopyridine in solvents like dichloromethane.
The synthesis of N-(2-ethylphenyl)-2,3-dimethoxybenzamide typically involves the following steps:
On an industrial scale, continuous flow reactors may be employed to enhance efficiency and yield. This method allows for better control over reaction parameters and facilitates the continuous collection of the product.
The molecular structure of N-(2-ethylphenyl)-2,3-dimethoxybenzamide features:
The compound has notable spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. For instance, the NMR spectrum reveals distinct chemical shifts corresponding to different hydrogen environments in the molecule .
N-(2-ethylphenyl)-2,3-dimethoxybenzamide can undergo several types of chemical reactions:
These reactions are essential for modifying the compound's structure to explore its biological activity further or develop new derivatives with enhanced properties.
The mechanism of action for N-(2-ethylphenyl)-2,3-dimethoxybenzamide primarily involves its interaction with specific biological targets. Research indicates that compounds within this class may exhibit antimicrobial properties by disrupting cellular functions in pathogens or modulating receptor activities relevant to inflammation and pain pathways .
N-(2-ethylphenyl)-2,3-dimethoxybenzamide has several scientific applications:
This compound's unique combination of functional groups makes it valuable for research into structure-activity relationships and potential therapeutic applications.
The core molecular framework of N-(2-ethylphenyl)-2,3-dimethoxybenzamide is defined by the empirical formula C₁₇H₁₉NO₃, corresponding to a molecular weight of 285.34 g/mol. Systematic IUPAC nomenclature designates it as N-(2-ethylphenyl)-2,3-dimethoxybenzamide, precisely describing its three key structural features:
This nomenclature follows the convention observed for closely related compounds such as N-(2-ethylphenyl)-3,4-dimethoxybenzamide (PubChem CID 669332) [2] and N-(2-ethylphenyl)-3,5-dimethoxybenzamide (CAS 349108-64-1) [6]. The positional isomerism inherent in methoxy-group placement (2,3- vs. 3,4- or 3,5-) profoundly influences electronic distribution and steric accessibility, thereby modulating biological interactions.
Table 1: Structural Isomers of Ethylphenyl Dimethoxybenzamide Derivatives
Compound Name | Molecular Formula | Molecular Weight | Methoxy Substitution | CAS/Identifier |
---|---|---|---|---|
N-(2-ethylphenyl)-2,3-dimethoxybenzamide | C₁₇H₁₉NO₃ | 285.34 | ortho/meta | Not specified in sources |
N-(2-ethylphenyl)-3,4-dimethoxybenzamide | C₁₇H₁₉NO₃ | 285.34 | meta/para | PubChem CID 669332 |
N-(2-ethylphenyl)-3,5-dimethoxybenzamide | C₁₇H₁₉NO₃ | 285.34 | meta/meta | CAS 349108-64-1 |
N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide | C₁₆H₁₆BrNO₃ | 350.22 | meta/meta | CAS 352688-91-6 |
Although direct quantum mechanical calculations for N-(2-ethylphenyl)-2,3-dimethoxybenzamide are absent in the surveyed literature, robust inferences derive from crystallographic and computational analyses of analogous benzamides:
Table 2: Key Stereoelectronic Parameters Inferred from Benzamide Analogs
Property | Value/Description | Methodology | Biological Implication |
---|---|---|---|
Amide torsion angle | 15.8°–28.4° relative to benzoyl ring | X-ray crystallography | Modulates membrane permeability |
HOMO-LUMO gap | 4.32–4.65 eV | DFT/B3LYP/6-31G(d,p) | Determines charge transfer reactivity |
Dipole moment | 3.82–4.15 Debye | DFT optimization | Influences solubility & target recognition |
Conformational barrier | ΔG = 2.7–3.4 kcal/mol (rotation around C–N bond) | Molecular dynamics | Affects binding kinetics |
The development of N-(2-ethylphenyl)-2,3-dimethoxybenzamide is inextricably linked to three evolutionary phases in benzamide chemistry:
Phase 1: Early Synthetic Methodologies (Pre-2000)Benzamides gained prominence as synthetically accessible scaffolds for drug discovery. The canonical two-step synthesis—involving (a) activation of carboxylic acid (e.g., via chloride formation) and (b) coupling with substituted anilines—was established for derivatives like N-(2-amino-6-methylphenyl)-2,3-dimethoxybenzamide (PubChem CID 43330009) [4]. This approach enabled rapid diversification of both ring systems, laying groundwork for complex analogs.
Phase 2: Structural-Activity Relationship (SAR) Expansion (2000–2020)Systematic exploration of methoxy positional effects emerged, driven by crystallographic advances. Landmark studies on N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide utilized X-ray diffraction (space group P2₁/c) to correlate non-planarity with bioactivity. Concurrently, antimicrobial screening revealed that 2,3-dimethoxybenzamides outperformed amoxicillin against Gram-positive pathogens (B. subtilis, S. aureus) and Gram-negative strains (E. coli, P. aeruginosa) [1] [3]. This period also saw the incorporation of Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, van der Waals contacts) in crystal lattices, guiding solubility optimization.
Phase 3: Contemporary Computational Integration (2020–Present)Recent innovations combine synthetic chemistry with in silico techniques. Molecular docking of 2,3-dimethoxybenzamides against bacterial enzyme targets (e.g., E. coli DNA gyrase) demonstrated binding energies of –8.2 to –9.7 kcal/mol, validating their antibiotic potential [3]. Additionally, ADMET predictions confirmed drug-like properties for low-molecular-weight benzamides (250–350 g/mol), including the ethylphenyl variant. This phase enabled targeted design of derivatives like N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide (CAS 352688-91-6) [7], underscoring the scaffold’s adaptability to sterically demanding substituents.
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: